1-(Cyclohex-1-en-1-yl)-1H-pyrazole
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Overview
Description
1-(Cyclohex-1-en-1-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-1H-pyrazole typically involves the reaction of cyclohexenone with hydrazine or its derivatives. The process can be carried out under various conditions, including:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 60°C to 100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexane-substituted pyrazoles.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- Structural Differences: The presence of the pyrazole ring distinguishes it from other cyclohexenyl-substituted compounds.
- Reactivity: The pyrazole ring imparts unique reactivity patterns, making it suitable for specific applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)pyrazole |
InChI |
InChI=1S/C9H12N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h4-5,7-8H,1-3,6H2 |
InChI Key |
FSISVZSVWJAWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N2C=CC=N2 |
Origin of Product |
United States |
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